BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Structural Elucidation of
2,4,6,8-Tetraoxanonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2,4,6,8-Tetraoxanonane
CAS No.: 13353-03-2
Cat. No.: B600147
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of 2,4,6,8-tetraoxanonane. Due to a lack of publicly available experimental data
for this specific compound, this document outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure.
Furthermore, it details generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

2,4,6,8-Tetraoxanonane is a linear acetal with the chemical formula CsH1204 and a molecular
weight of 136.15 g/mol .[1] Its structure consists of a nine-atom chain with oxygen atoms at the
2, 4, 6, and 8 positions.

Structure: CH3-O-CH2-O-CH2-O-CH2-O-CHs

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2,4,6,8-tetraoxanonane.
These predictions are based on established principles of spectroscopy and data from
analogous structures.

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.8 Singlet 4H 0O-CH2-0
~3.4 Singlet 6H CHs-O

Table 2: Predicted 3C NMR Data

Chemical Shift (8) ppm Assighment
~95 O-CH2-O
~55 CHs-O

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~12) Vibration Type Functional Group
2950-2850 C-H Stretch Aliphatic
1150-1050 C-O Stretch Acetal

Table 4: Predicted Mass Spectrometry Data
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miz lon
137.08 [M+H]*
159.06 [M+Na]*
175.04 [M+K]*
135.07 [M-H]~

Note: The m/z values for adducts are based on predicted collision cross-section data.[2]
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6,8-tetraoxanonane in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of a reference
standard, such as tetramethylsilane (TMS), if not already present in the solvent.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5
seconds, and a pulse angle of 30-90 degrees.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal (O ppm).

3.2. Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the salt plates or the solvent.

o Record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups. The region from 1450 to 600 cm~1 is often complex and is referred to as the
fingerprint region.[3]

3.3. Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment the parent ion and analyze the resulting daughter ions.

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,4,6,8-tetraoxanonane.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

e To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2,4,6,8-
Tetraoxanonane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600147/docs#spectroscopic-and-structural-
elucidation-of-2-4-6-8-tetraoxanonane-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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